

Application Note and Protocol: Folic Acid Analysis Using a Labeled Standard

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Compound of Interest

Compound Name: (Rac)-Folic acid-13C5,15N

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Introduction

Folic acid, a B vitamin essential for DNA synthesis and repair, plays a crucial role in various physiological processes.^{[1][2]} Accurate quantification of folic acid and its vitamers in biological matrices is critical for clinical diagnostics, nutritional assessment, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of folic acid in serum and food matrices using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a labeled standard, such as ¹³C₅-folic acid or deuterated folic acid, is the gold standard for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.
^{[1][2][3]}

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled analog of folic acid (the internal standard) is added to the sample at the beginning of the preparation process.^{[1][2]} This "spiked" sample is then subjected to extraction and purification steps to isolate the analyte and the internal standard. The final extract is analyzed by LC-MS/MS, which separates the analyte from other matrix components and detects both the unlabeled (endogenous) and labeled folic acid based on their specific mass-to-charge ratios. The ratio of the signal from the endogenous analyte to that of the

labeled internal standard is used to calculate the concentration of the analyte in the original sample, ensuring high accuracy and precision.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of folic acid and its related vitamers in serum.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Serum

Analyte	Limit of Detection (LOD) (nmol/L)	Limit of Quantification (LOQ) (nmol/L)
5-methyltetrahydrofolic acid (5MeTHF)	0.13[6]	-
5-formyltetrahydrofolic acid (5FoTHF)	0.05[6]	-
Folic Acid (FA)	0.07[6]	-
4- α -hydroxy-5-methyltetrahydrofolate (hmTHF)	-	0.07 - 0.52[7]
p-aminobenzoylglutamate (pABG)	-	0.07 - 0.52[7]
p-acetamidobenzoylglutamate (apABG)	-	0.07 - 0.52[7]

Table 2: Linearity and Precision in Serum

Analyte	Linearity Range (nmol/L)	Within-run Imprecision (CV%)	Between-run Imprecision (CV%)
5-methyltetrahydrofolic acid (5MeTHF)	1.0 - 100 ^[5]	<7% (>0.5 nmol/L) ^[6]	<7% (>0.5 nmol/L) ^[6]
5-formyltetrahydrofolic acid (5FoTHF)	0.1 - 10 ^[5]	<10% (>0.5 nmol/L) ^[6]	<10% (>0.5 nmol/L) ^[6]
Folic Acid (FA)	0.1 - 10 ^[5]	<10% (>2.0 nmol/L) ^[6]	<10% (>2.0 nmol/L) ^[6]

Experimental Protocols

Protocol 1: Folic Acid Analysis in Human Serum

This protocol details the extraction of folic acid from serum samples using protein precipitation followed by solid-phase extraction (SPE).

Materials:

- Human serum samples
- Stable isotope-labeled internal standard solution (e.g., ¹³C₅-Folic Acid, Folic Acid-d₄)^[8]
- Acetonitrile, ice-cold^[8]
- SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2)^[9]
- SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4)^[9]
- SPE elution buffer (e.g., 400 mL/L Acetonitrile:100 mL/L Methanol:10 mL/L Acetic Acid:1 g/L Ascorbic Acid)^[9]
- Reconstitution solution (e.g., 9:1 water and methanol)^[9]
- Vortex mixer

- Centrifuge
- Solid-phase extraction (SPE) cartridges (e.g., Phenyl or C18)[6][9]
- Nitrogen evaporator
- LC-MS/MS system

Procedure:

- Sample Spiking: To 200 μ L of serum sample, add a known amount of the labeled internal standard solution (e.g., 20 μ L of 1000 ng/mL folate ISTD mixture). Vortex briefly.[9]
- Protein Precipitation: Add ice-cold acetonitrile to the sample, vortex for 30 seconds, and then centrifuge for 10 minutes at 14,000 rpm to precipitate proteins.[8]
- Solid-Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions (e.g., with acetonitrile, followed by methanol, and then SPE sample buffer).[9]
 - Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[9]
 - Washing: Wash the cartridge with SPE wash buffer to remove interfering substances.[9]
 - Elution: Elute the folic acid and the internal standard from the cartridge using the SPE elution buffer.[9]
- Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at room temperature.[9]
- Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solution (e.g., 200 μ L).[9]
- LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Protocol 2: Folic Acid Analysis in Food Matrices

This protocol is a general guideline for the extraction of folic acid from food samples, which often requires an enzymatic digestion step to release bound folates.

Materials:

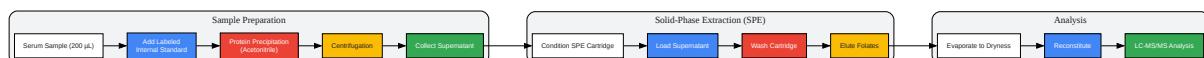
- Homogenized food sample
- Extraction buffer (e.g., 0.1M potassium phosphate buffer with 0.1% sodium ascorbate, pH 8.5)[10]
- α -amylase solution
- Protease solution
- Hog kidney conjugase solution[11]
- Stable isotope-labeled internal standard solution
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Sample Homogenization and Spiking: Homogenize the food sample and weigh an appropriate amount. Add the labeled internal standard.
- Extraction: Add the extraction buffer to the homogenized sample and heat to release folates from the food matrix.[12] Antioxidants like ascorbic acid should be included to prevent folate degradation.[13]
- Enzymatic Digestion (Tri-enzyme treatment):
 - Treat the extract with α -amylase and protease to break down starches and proteins that may trap folates.[11]

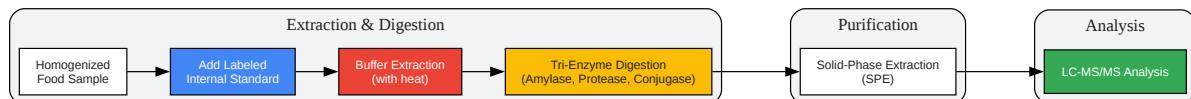
- Follow with conjugase treatment to hydrolyze polyglutamated forms of folate into monoglutamates for accurate quantification.[11][12]
- Purification: Purify the extract using solid-phase extraction (SPE) as described in Protocol 1 to remove interfering compounds.
- LC-MS/MS Analysis: Analyze the purified extract by LC-MS/MS.

Visualizations



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Caption: Serum sample preparation workflow for folic acid analysis.



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Caption: Food sample preparation workflow for folic acid analysis.

Conclusion

The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the quantitative analysis of folic acid in complex biological matrices. The detailed protocols and workflows presented in this application note offer a reliable foundation for researchers, scientists, and drug development professionals to

implement accurate folic acid analysis in their laboratories. The inherent accuracy of the isotope dilution technique makes it an indispensable tool for clinical research and regulatory submissions.

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